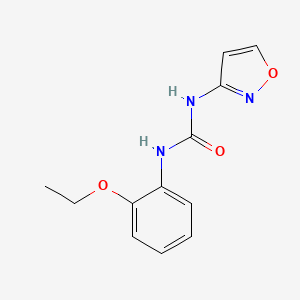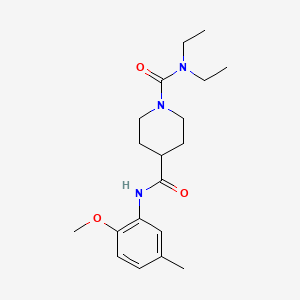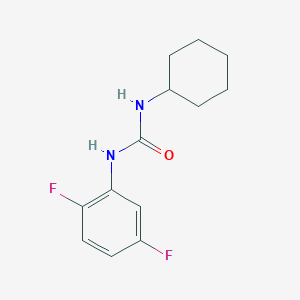
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide, also known as CX614, is a compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation.
Mécanisme D'action
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. This compound enhances AMPA receptor activity by increasing the frequency of channel opening and prolonging the duration of channel opening. This leads to an increase in synaptic transmission and an enhancement of synaptic plasticity, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in synaptic plasticity and memory formation. This compound has also been shown to increase the density of dendritic spines, which are involved in synaptic transmission and plasticity. In addition, this compound has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in memory formation and retrieval.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide is its specificity for AMPA receptors, which allows for targeted manipulation of synaptic plasticity and memory formation. In addition, this compound has been shown to have a long half-life, which allows for sustained enhancement of cognitive function. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for research on N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide. One area of research is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of the therapeutic potential of this compound in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the effects of this compound on different types of memory, such as spatial memory and emotional memory, could be further explored. Finally, the safety and potential side effects of this compound in humans need to be thoroughly investigated before it can be considered for clinical use.
Méthodes De Synthèse
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 3-methylbenzaldehyde with cyclohexylmethylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with ethyl chloroacetate to form the desired product, this compound.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide has been extensively studied for its potential as a cognitive enhancer. Several studies have shown that this compound can improve memory formation and retrieval in animal models. In addition, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-6-5-9-15(10-13)11-16(18)17-12-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCGQIVAPUWTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone](/img/structure/B5437403.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methoxyphenol](/img/structure/B5437409.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5437418.png)
![N',N'''-1,3-phenylenebis[N-(4-fluorophenyl)urea]](/img/structure/B5437422.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5437429.png)
![N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5437432.png)

![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437437.png)



![N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5437481.png)
![(4R)-4-(4-{[(anilinocarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5437488.png)
![4-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5437492.png)